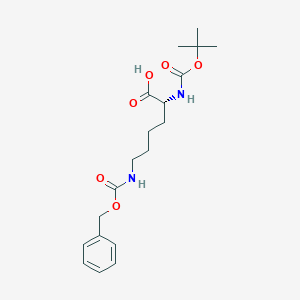

Boc-D-Lys(Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151378 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55878-47-2 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemist's Sentinels: A Technical Guide to Boc and Z Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and the development of novel therapeutics, the strategic use of protecting groups is paramount. These molecular guardians temporarily mask reactive functional groups, preventing unwanted side reactions and enabling chemists to orchestrate complex molecular transformations with precision. Among the most foundational and widely employed of these are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups, primarily for the protection of amines.

This technical guide provides an in-depth exploration of the core functions, mechanisms, and applications of Boc and Z protecting groups. It offers a comparative analysis of their stability and lability, supplemented with quantitative data and detailed experimental protocols to aid researchers in the rational design and execution of their synthetic strategies.

Core Function: Shielding the Amine

The primary function of both Boc and Z groups is to temporarily convert a nucleophilic and basic amine into a less reactive carbamate.[1] This transformation is crucial in multi-step syntheses where other parts of the molecule need to be modified under conditions that would otherwise be incompatible with a free amine. The choice between Boc and Z is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.[2][3]

A key feature that distinguishes these two protecting groups is their orthogonality .[4] This means that one can be selectively removed in the presence of the other, a significant advantage in complex syntheses requiring differential protection.[4][5]

The tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of non-acidic conditions and its facile removal with mild acids.[6][7]

Mechanism of Protection and Deprotection

Protection of an amine with the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses to yield the N-Boc protected amine, along with the volatile byproducts tert-butanol and carbon dioxide.[8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]

Deprotection is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[9] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[10]

Quantitative Data for Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, temperature, and reagents used. The following tables provide a summary of representative quantitative data.

| Substrate (Amine) | (Boc)₂O (equiv.) | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |

| Primary Aliphatic Amine | 1.1 - 1.2 | Triethylamine (1.1-1.5 eq) | DCM or THF | Room Temp | 1 - 4 h | >95 |

| Aniline | 1.0 | Amberlyst-15 (15% w/w) | None (Neat) | Room Temp | < 1 min | High |

| Various Amines | 1.0 | Iodine (catalytic) | None (Solvent-free) | Room Temp | Short | High |

| Structurally Diverse Amines | 1.0 | None | Water/Acetone | Room Temp | 8 - 12 min | High |

Table 1: Representative Conditions for Boc Protection of Amines.

| Substrate | Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) |

| N-Boc Aliphatic/Aromatic Amine | 25% TFA | DCM | Room Temp | 2 h | >95 |

| N-Boc-D-4-aminomethylphe(Boc) | 50% TFA | DCM | Room Temp | 1 - 2 h | High |

| Peptide on Solid Support | 25-50% TFA | DCM | Room Temp | 20 - 30 min | Quantitative (on-resin) |

| N-Boc amines (Microwave) | 5 equiv. TFA | - | 60 °C | 30 min | High |

Table 2: Representative Conditions for Boc Deprotection.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

-

Materials: Primary amine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM), 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

-

Procedure:

-

Dissolve the primary amine (1.0 eq) in DCM.

-

Add TEA (1.2 eq) to the solution.

-

Add (Boc)₂O (1.1 eq) to the stirred solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

-

Protocol 2: General Procedure for TFA-mediated Boc Deprotection

-

Materials: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA (typically 25-50% v/v) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The product is typically obtained as the TFA salt.

-

The Benzyloxycarbonyl (Z or Cbz) Group

First introduced by Bergmann and Zervas in 1932, the Cbz group was instrumental in the advent of controlled peptide synthesis.[11] It is renowned for its stability to both acidic and basic conditions, with deprotection typically achieved by catalytic hydrogenolysis.[3]

Mechanism of Protection and Deprotection

Protection of an amine with the Cbz group is most commonly accomplished by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[2] The amine acts as a nucleophile, attacking the carbonyl carbon of Cbz-Cl and displacing the chloride leaving group. A base is required to neutralize the HCl byproduct.[2]

Deprotection is most frequently carried out by catalytic hydrogenolysis.[2] This method involves a palladium catalyst (typically on a carbon support, Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[12] The reaction proceeds via cleavage of the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[12]

Quantitative Data for Cbz Protection and Deprotection

The following tables summarize representative quantitative data for the application and removal of the Cbz group.

| Substrate (Amine) | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| Glycine | Benzyl chloroformate (Cbz-Cl) | NaOH | Aqueous | 0 to Room Temp | - | ~88 |

| Various Amines | Benzyl chloroformate (Cbz-Cl) | None | Water | Room Temp | 2 min | 99 |

| Chiral Amino Acids | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃/NaHCO₃ buffer | - | - | - | High |

| Secondary Amides | Benzyl chloroformate (Cbz-Cl) | LiHMDS | - | - | - | High |

Table 3: Representative Conditions for Cbz Protection of Amines.

| Substrate | Catalyst System | Hydrogen Source | Solvent | Temp. (°C) | Time | Yield (%) |

| Cbz-protected amine | 5-10% Pd/C | H₂ (gas, 1 atm) | MeOH or EtOH | Room Temp | 4 - 72 h | Variable, up to 95+ |

| Cbz-protected amine | 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various | Room Temp | 4 h - 6 days | 57 - 66 |

| Cbz-protected amine | Pd/C (Transfer Hydrogenation) | Ammonium Formate | i-PrOH (Microwave) | - | ~10 min | High |

| Cbz-protected amine | Pd/C + NaBH₄ | In situ H₂ generation | Methanol | Room Temp | 3-10 min | 93-98 |

Table 4: Representative Conditions for Cbz Deprotection.

Experimental Protocols

Protocol 3: General Procedure for N-Cbz Protection of an Amino Acid

-

Materials: Amino acid, benzyl chloroformate (Cbz-Cl), 1 M sodium carbonate solution, diethyl ether, 1 M HCl, ethyl acetate, anhydrous Na₂SO₄.

-

Procedure:

-

Dissolve the amino acid (1.0 eq) in 1 M aqueous sodium carbonate (2.5 eq) with cooling in an ice bath.

-

While stirring vigorously, add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Protocol 4: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

-

Materials: Cbz-protected compound, 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen source (e.g., H₂ balloon), Celite.

-

Procedure:

-

Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

Signaling Pathways and Experimental Workflows

The logical flow of protection and deprotection strategies is crucial for successful multi-step synthesis. The following diagrams, generated using Graphviz, illustrate these processes.

Caption: Workflow for Boc protection and deprotection of an amine.

Caption: Workflow for Cbz protection and deprotection of an amine.

Caption: Orthogonal protection strategy using Boc and Cbz groups.

Conclusion

The Boc and Cbz protecting groups are indispensable tools in the arsenal of the synthetic chemist. Their distinct stability profiles and deprotection mechanisms provide a robust framework for the strategic protection of amines in the synthesis of complex molecules. The acid-labile nature of the Boc group makes it a workhorse in solid-phase peptide synthesis, while the Cbz group, with its mild hydrogenolytic cleavage, offers a durable and orthogonal alternative. A thorough understanding of the quantitative aspects of their application and removal, as detailed in this guide, is essential for the design of efficient, high-yielding, and successful synthetic routes in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Boc-D-Lys(Z)-OH molecular weight and empirical formula

This technical guide provides comprehensive information on Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH), a critical building block for researchers, scientists, and professionals engaged in peptide synthesis and drug development. This document outlines its physicochemical properties and provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.

| Property | Value |

| Molecular Weight | 380.5 g/mol [1] |

| Empirical Formula | C19H28N2O6[1] |

| CAS Number | 55878-47-2[1] |

Experimental Protocols: Application in Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The primary application of this compound is in Boc solid-phase peptide synthesis, a methodology that allows for the stepwise construction of a peptide chain on a solid support. The following is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Piperidine (for Fmoc-SPPS, if applicable for comparison or orthogonal strategies)

-

Solvents for washing (e.g., DCM, DMF, Methanol)

Methodology:

-

Resin Preparation: The synthesis begins with a suitable solid support (resin), which is typically swelled in an appropriate solvent like DCM or DMF.

-

Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed using a solution of TFA in DCM (typically 25-50%). This step exposes a free amine for the subsequent coupling reaction.

-

Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts. A neutralization step with a base such as DIPEA in DCM is performed to neutralize the protonated amine. Further washes with DCM and DMF are carried out to remove excess base.

-

Coupling: The this compound is activated in a solution containing a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin. The mixture is agitated for a sufficient period to ensure complete coupling to the deprotected N-terminus of the growing peptide chain.

-

Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step using acetic anhydride and a base can be performed.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z group on the lysine side chain) are removed. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of Boc solid-phase peptide synthesis for the incorporation of a single this compound residue.

References

Technical Guide: Solubility of Boc-D-Lys(Z)-OH in DMF and DCM for Drug Development and Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding its solubility in common solvents such as dimethylformamide (DMF) and dichloromethane (DCM) is paramount for optimizing coupling reactions and ensuring the homogeneity of the reaction mixture. While specific quantitative solubility data for this compound is not extensively published, this guide outlines a robust experimental protocol for its determination and discusses the implications for peptide synthesis workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound in DMF and DCM is crucial for reproducible and optimized peptide synthesis protocols. The absence of readily available published data necessitates experimental determination. The following table provides a standardized format for recording these solubility values once determined.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

|---|---|---|---|

| Dimethylformamide (DMF) | 25 | To be determined | To be determined |

| Dichloromethane (DCM) | 25 | To be determined | To be determined |

Note: Values are to be populated upon completion of the experimental protocol outlined below.

Experimental Protocol: Gravimetric Solubility Determination

The isothermal saturation method, followed by gravimetric analysis, is a reliable technique for determining the solubility of a solid compound in a given solvent.[1][2] This protocol provides a step-by-step guide for determining the solubility of this compound in DMF and DCM.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Scintillation vials or other suitable glass containers with airtight caps

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed, dry evaporating dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial (e.g., approximately 100 mg to 2 mL of solvent). The presence of undissolved solid is essential to ensure saturation. b. Add the desired solvent (DMF or DCM) to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). e. Equilibrate the mixture for a sufficient period (e.g., 24 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution is constant.[1]

-

Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. b. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, avoiding any solid particles. c. Attach a 0.2 µm syringe filter to the syringe. d. Dispense the clear, saturated solution through the filter into a pre-weighed, dry evaporating dish.

-

Gravimetric Analysis: a. Record the exact mass of the evaporating dish containing the filtrate. b. Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C). c. Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass.[1] d. Record the final mass of the evaporating dish with the dry solute.

-

Calculation of Solubility: a. Mass of dissolved solute: (Final mass of dish + solute) - (Initial mass of empty dish). b. Solubility (mg/mL): Mass of dissolved solute (mg) / Volume of filtrate collected (mL).

Visualizations of Experimental and Logical Workflows

Visual workflows are essential for understanding and standardizing complex laboratory procedures and decision-making processes.

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Workflow for Solvent Selection in Peptide Synthesis

The solubility of protected amino acids directly impacts the efficiency of the coupling step in SPPS. The following diagram outlines the decision-making process for solvent selection based on solubility.

References

A Comprehensive Technical Guide to the Storage and Stability of Boc-D-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and best practices for the storage and handling of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (Boc-D-Lys(Z)-OH). Adherence to these guidelines is critical for maintaining the compound's purity, stability, and performance in research and development applications, particularly in peptide synthesis.

Overview and Chemical Profile

This compound is a crucial building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Its utility lies in the orthogonal protection of the α-amino and ε-amino groups of the D-lysine backbone. The tert-butyloxycarbonyl (Boc) group is labile to acid, while the benzyloxycarbonyl (Z) group is susceptible to hydrogenolysis, allowing for selective deprotection strategies.

Recommended Storage and Handling

Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following table summarizes the recommended conditions based on supplier data sheets and general laboratory best practices.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (frozen is preferred for long-term storage) | Minimizes the rate of potential degradation reactions. |

| Light | Store in the dark (amber vials or opaque containers) | Protects against potential photolytic degradation. |

| Moisture | Store in a dry environment (desiccator recommended) | Prevents hydrolysis of the protecting groups and the carboxylic acid moiety. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidative degradation. |

Handling Precautions:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use personal protective equipment (PPE), including gloves and safety glasses, during handling.

-

Handle in a well-ventilated area.

Stability Profile and Potential Degradation Pathways

This compound is generally stable when stored under the recommended conditions. However, exposure to adverse conditions can lead to degradation. The primary degradation pathways are hydrolysis of the protecting groups.

The following diagram illustrates the potential degradation pathways of this compound under acidic and hydrogenolytic/reductive conditions.

Caption: Logical diagram of the primary degradation (deprotection) pathways for this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the purity and stability of this compound. The following is a general protocol that can be adapted and validated for specific laboratory requirements.

4.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | Start with a low percentage of B, increasing linearly to elute the compound and its potential degradation products. A typical gradient might be 10-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 214 nm and 254 nm |

| Injection Volume | 10 µL |

4.2. Sample Preparation

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

4.3. Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the sample to various stress conditions to intentionally generate degradation products.

-

Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the sample solution to UV light.

4.4. Method Validation

The HPLC method should be validated according to ICH guidelines, including an assessment of:

-

Specificity: The ability to resolve the main peak from degradation products and any impurities.

-

Linearity: A linear relationship between the peak area and the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

The following workflow diagram illustrates the process of a forced degradation study.

Caption: A simplified workflow for conducting a forced degradation study of this compound.

Conclusion

The stability and integrity of this compound are critical for its successful application in research and development. By adhering to the recommended storage and handling guidelines and employing a validated stability-indicating analytical method, researchers can ensure the quality of this important synthetic building block. Understanding the potential degradation pathways allows for proactive measures to be taken to maintain the compound's purity over its shelf life.

The Strategic Incorporation of D-Lysine in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful and widely adopted strategy in modern peptide drug design and development. This technical guide focuses on the purposeful use of D-lysine in peptide synthesis, providing a comprehensive overview of its core advantages, with a particular emphasis on enhancing proteolytic stability and modulating biological activity. We delve into the profound impact of this stereochemical modification on the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides. This document serves as a detailed resource, offering structured data, key experimental methodologies, and logical workflows to guide researchers in harnessing the unique benefits of D-lysine for the creation of more robust and effective peptide-based therapeutics.

Introduction: The Chirality Advantage in Peptide Therapeutics

With the exception of glycine, all amino acids are chiral, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers, which are non-superimposable mirror images.[1] While the protein synthesis machinery in higher organisms almost exclusively utilizes L-amino acids, the strategic incorporation of D-amino acids, such as D-lysine, into synthetic peptides offers a significant therapeutic advantage.[1][2] The primary rationale for this substitution lies in overcoming one of the most significant hurdles in peptide drug development: rapid in vivo degradation by proteases.[1][3]

Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[1] The introduction of a D-amino acid creates a sterically hindered peptide backbone that is a poor substrate for these enzymes, thereby conferring resistance to proteolytic degradation.[1][3] This enhanced stability can lead to a longer plasma half-life, improved bioavailability, and a more sustained therapeutic effect.[3][4]

Beyond stability, the introduction of D-lysine can also modulate a peptide's three-dimensional conformation, influencing its binding affinity for target receptors and its overall biological activity.[1][5] This guide will explore these aspects in detail, providing both the theoretical underpinnings and the practical methodologies for leveraging D-lysine in peptide synthesis.

Core Applications and Advantages of D-Lysine Incorporation

The decision to incorporate D-lysine into a peptide sequence is driven by several key objectives aimed at improving its drug-like properties.

Enhanced Proteolytic Stability

The most significant advantage of using D-lysine is the marked increase in resistance to enzymatic degradation.[3][4] Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are ubiquitous in biological systems.[3] This increased stability is crucial for peptides intended for systemic administration, as it can significantly extend their circulation half-life.[6] For instance, the substitution of L-lysine with D-lysine can protect against degradation by trypsin-like proteases that specifically cleave at the C-terminus of lysine and arginine residues.[5][7]

Modulation of Biological Activity and Selectivity

The stereochemistry of amino acids plays a critical role in defining the secondary and tertiary structure of a peptide, which in turn dictates its interaction with biological targets.[5] Replacing an L-lysine with a D-lysine can alter the peptide's conformation, potentially leading to:

-

Altered Receptor Binding: The change in shape can either enhance or decrease the peptide's affinity and selectivity for its target receptor.[1]

-

Modified Antimicrobial Activity: In the context of antimicrobial peptides (AMPs), D-lysine substitution has been shown to modulate the balance between antimicrobial potency and toxicity to host cells.[5][7] Often, a decrease in toxicity to eukaryotic cells is observed, leading to an improved therapeutic index.[8]

Improved Bioavailability

By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides containing D-lysine can exhibit improved oral and systemic bioavailability.[1][4] This is a critical factor in the development of patient-friendly dosage forms.

Quantitative Impact of D-Lysine Substitution: A Case Study on the Antimicrobial Peptide CM15

To illustrate the tangible effects of D-lysine incorporation, we present data from a study on the antimicrobial peptide CM15, a 15-residue hybrid of cecropin A and melittin.[9] In this study, various analogs of CM15 were synthesized with D-lysine substitutions at different positions.

Impact on Secondary Structure

Circular dichroism (CD) spectroscopy was used to assess the secondary structure of the CM15 analogs in the presence of lipid vesicles mimicking bacterial membranes. The results demonstrate that the introduction of D-lysine can disrupt the α-helical conformation of the peptide.

| Peptide | D-Lysine Positions | α-Helical Content (%) | Reference |

| CM15 | None (all L-amino acids) | ~65 | [9] |

| D¹˒¹³ | 1, 13 | ~55 | [9] |

| D³˒¹³ | 3, 13 | ~45 | [9] |

| D³˒⁷˒¹³ | 3, 7, 13 | ~30 | [9] |

Table 1: Effect of D-lysine substitution on the α-helical content of CM15 analogs.

Impact on Antimicrobial and Hemolytic Activity

The antimicrobial activity of the CM15 analogs was evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. Their toxicity to mammalian cells was assessed through a hemolysis assay using human red blood cells.

| Peptide | MIC against E. coli (µM) | MIC against S. aureus (µM) | Hemolytic Activity (HC₅₀, µM) |

| CM15 | 2 | 4 | ~50 |

| D¹˒¹³ | 4 | 8 | >100 |

| D³˒¹³ | 4 | 8 | >200 |

| D³˒⁷˒¹³ | 8 | 16 | >200 |

Table 2: Antimicrobial and hemolytic activity of CM15 and its D-lysine analogs.[8][9] A higher MIC indicates lower antimicrobial activity, while a higher HC₅₀ indicates lower toxicity to red blood cells.

These data clearly show that while D-lysine substitution can lead to a moderate decrease in antimicrobial potency, it can dramatically reduce hemolytic activity, thereby improving the peptide's selectivity and therapeutic potential.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of D-lysine-containing peptides.

Peptide Synthesis with D-Lysine

The incorporation of D-lysine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[10]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminally amidated peptide). Swell the resin in a suitable solvent like dimethylformamide (DMF).[10]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.[10]

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected L-amino acid using a coupling reagent (e.g., HBTU/DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence. When a D-lysine is to be incorporated, use Fmoc-D-Lys(Boc)-OH in the coupling step. The Boc protecting group on the D-lysine side chain is stable to the piperidine treatment used for Fmoc removal.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from D-lysine).[10]

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[11]

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by specific proteases.[12][13]

Protocol: In Vitro Protease Stability Assay

-

Peptide Solution Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., Tris-HCl or PBS, pH 7.4).

-

Protease Solution Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.

-

Reaction Initiation: Mix the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate-to-enzyme ratio by weight) and incubate at 37°C.[12]

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid or a specific protease inhibitor).[14]

-

Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak.

-

Data Presentation: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in the presence of the protease.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[5][15][16]

Protocol: CD Spectroscopy for Peptide Secondary Structure Analysis

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For studying membrane-bound conformations, the peptide can be mixed with lipid vesicles (e.g., liposomes). The final peptide concentration should be in the range of 0.1-0.2 mg/mL.[7]

-

Instrument Setup: Use a CD spectrometer and a quartz cuvette with a suitable path length (e.g., 1 mm).[16]

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

-

Data Processing: Subtract the spectrum of the buffer (or buffer with liposomes) from the peptide spectrum to obtain the final CD spectrum of the peptide.[15]

-

Secondary Structure Estimation: The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[9]

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells, providing an indication of its cytotoxicity.[4][17][18]

Protocol: Hemolysis Assay

-

Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

-

Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

-

Controls: Include a negative control (PBS only, 0% hemolysis) and a positive control (e.g., 1% Triton X-100, 100% hemolysis).[17]

-

Incubation: Add the RBC suspension to each well containing the peptide dilutions and controls. Incubate the plate at 37°C for 1 hour.[6]

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 540 nm).[6]

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[17]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[3][6][19]

Protocol: Broth Microdilution MIC Assay

-

Bacterial Culture Preparation: Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[19]

-

Peptide Dilutions: Prepare two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.[3]

-

Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacterium is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[6]

Visualization of Workflows and Concepts

Graphical representations of experimental workflows and conceptual frameworks can greatly aid in understanding the role of D-lysine in peptide development.

Caption: A generalized workflow for the design, synthesis, and evaluation of peptides containing D-lysine.

Caption: D-lysine incorporation hinders protease recognition and cleavage, leading to enhanced peptide stability.

Conclusion

The incorporation of D-lysine is a cornerstone of modern peptide chemistry, offering a robust and effective strategy to enhance the therapeutic potential of peptide-based drugs. The primary advantage of increased proteolytic stability directly addresses a major limitation of native peptides, paving the way for the development of therapeutics with improved pharmacokinetic profiles and bioavailability.[1] Furthermore, the ability to modulate biological activity and selectivity through stereochemical alterations provides a powerful tool for fine-tuning the pharmacodynamic properties of peptide candidates. As our understanding of the intricate relationship between peptide structure and function continues to expand, so too will our ability to rationally design D-lysine-containing peptides with precisely tailored therapeutic characteristics. This guide provides the foundational knowledge and practical methodologies to empower researchers in this exciting and rapidly evolving field.

References

- 1. Determination of antimicrobial peptide MICs. [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Navigating the Safety Profile of Boc-D-Lys(Z)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available material safety data sheet (MSDS) information for Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH). As a critical building block in peptide synthesis and drug development, a thorough understanding of its safety and handling properties is paramount. This document collates available data on its physical and chemical properties, hazard classifications, and general safety precautions to ensure safe laboratory practices.

Physicochemical Properties

Quantitative data on the physical and chemical properties of this compound are summarized below. These values are essential for understanding the compound's behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈N₂O₆ | PubChem[1] |

| Molecular Weight | 380.4 g/mol | PubChem[1] |

| CAS Number | 2389-45-9 (L-isomer), 76477-42-4 (D-isomer) | PubChem[1] |

| Form | Solid | ChemicalBook[2] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | ChemicalBook[2][3] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, for this compound, the GHS classification is not consistently reported across different suppliers. Aggregated data from the ECHA C&L Inventory indicates that the hazards of this chemical are not uniformly classified.[1]

The following table summarizes the reported GHS hazard statements from a subset of notifications. It is crucial for researchers to note these inconsistencies and handle the compound with appropriate caution.

| Hazard Class | Hazard Statement | Percentage of Notifications |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 50% |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | 50% |

Due to the lack of consensus on the GHS classification, a conservative approach to handling is recommended, treating the substance as potentially hazardous.

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and ecotoxicological properties of this compound are not available in the public domain. The summarized hazard data is based on notifications to regulatory bodies by chemical suppliers.

Recommended Safety Precautions and Handling

Given the reported skin and eye irritation potential, the following general safety precautions, derived from safety data sheets of similar amino acid derivatives, should be observed when handling this compound:

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator may be necessary.[4]

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid breathing dust.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[2][4]

-

As recommended, store at 2-8°C under an inert atmosphere.[2][3]

First Aid Measures

In case of exposure, the following first-aid measures are recommended based on general practice for chemical laboratory safety:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

GHS Hazard Communication Diagram

The following diagram illustrates the potential hazards of this compound based on the reported, albeit inconsistent, GHS classifications.

References

A Technical Guide to the Synthesis and Purification of Boc-D-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

The orthogonally protected amino acid, Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (Boc-D-Lys(Z)-OH), is a critical building block in solid-phase peptide synthesis (SPPS). Its structure allows for the selective deprotection of either the α-amino group (protected by Boc) under acidic conditions or the ε-amino group (protected by Z) via hydrogenolysis. This differential protection strategy is fundamental for the synthesis of complex peptides, including those with specific side-chain modifications or branched structures. This guide provides an in-depth overview of the synthesis and purification of this essential reagent.

Synthesis Strategy: A Two-Step Protection

The synthesis of this compound from D-lysine hydrochloride proceeds in a two-step manner. The key challenge is the selective protection of the α- and ε-amino groups. A common and effective strategy involves the use of a copper(II) complex to temporarily shield the α-amino and α-carboxyl groups, leaving the ε-amino group available for protection.

A generalized synthetic pathway is outlined below:

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are compiled based on established methods for the synthesis of protected lysine derivatives.[1] Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of Nε-Boc-D-lysine (H-D-Lys(Boc)-OH)

This procedure details the selective protection of the ε-amino group of D-lysine using a copper complex intermediate.

Materials:

-

D-Lysine monohydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Methanol

-

Ethyl acetate

-

Ethylenediaminetetraacetic acid (EDTA) or Hydrogen Sulfide (H₂S) gas

-

Deionized water

Procedure:

-

Formation of the Copper Complex:

-

Dissolve D-Lysine monohydrochloride in an aqueous solution of sodium bicarbonate.

-

To this stirring solution, add an aqueous solution of copper(II) sulfate pentahydrate. A blue precipitate of the copper complex of D-lysine will form.

-

-

Nε-tert-butoxycarbonylation:

-

To the suspension of the copper complex, add sodium bicarbonate followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in acetone.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Add methanol to the mixture and continue stirring for another 12 hours to decompose any excess Boc₂O.

-

-

Isolation of the Protected Copper Complex:

-

Add water and ethyl acetate to the reaction mixture.

-

Filter the resulting precipitate, which is the copper complex of Nε-Boc-D-lysine.

-

Wash the precipitate extensively with water to remove inorganic salts.

-

-

Removal of Copper:

-

Suspend the dried copper complex in water.

-

Decompose the complex by either adding a solution of EDTA and adjusting the pH or by carefully bubbling hydrogen sulfide gas through the suspension until a black precipitate of copper sulfide forms.

-

If using H₂S, filter off the copper sulfide.

-

Concentrate the filtrate under reduced pressure to obtain H-D-Lys(Boc)-OH as a solid.

-

Protocol 2: Synthesis of Nα-Boc-Nε-Z-D-lysine (this compound)

This protocol describes the protection of the α-amino group of H-D-Lys(Boc)-OH with the benzyloxycarbonyl (Z) group. A more direct synthesis starting from Nε-Z-D-lysine is also common. The following is an adaptation of a general Nα-Boc protection.

Materials:

-

H-D-Lys(Z)-OH (prepared by selective Nε-protection of D-Lysine with benzyl chloroformate)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

4 M Potassium bisulfate (KHSO₄) solution or dilute hydrochloric acid

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

Dissolve H-D-Lys(Z)-OH in a 1:1 mixture of 1,4-dioxane and water.

-

Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.

-

Cool the solution in an ice-water bath.

-

-

Nα-tert-butoxycarbonylation:

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the cooled lysine derivative solution while maintaining the pH between 10 and 11 with the addition of 1 M NaOH.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with diethyl ether to remove unreacted Boc₂O.

-

Cool the aqueous layer in an ice-water bath and acidify to a pH of 2-3 with a 4 M KHSO₄ solution or dilute HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

Purification of the final product is crucial to ensure its suitability for peptide synthesis.

Purification Workflow

Caption: General purification workflow for this compound.

Protocol 3: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add n-hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (2-8°C) to facilitate crystal formation.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of protected lysine derivatives. Note that yields can vary significantly based on the reaction scale and specific conditions.

| Step | Product | Typical Yield (%) | Purity (by HPLC) | Reference Method |

| ε-Amino Protection (via Cu complex) | H-D-Lys(Boc)-OH | 70-85 | >95% | [1] |

| α-Amino Protection | This compound | 80-95 | >98% | [2][3] |

| Overall | This compound | 56-81 | >98% | - |

Conclusion

The synthesis and purification of this compound require a careful, multi-step approach to ensure the selective placement of orthogonal protecting groups. The copper chelation strategy remains a robust method for the initial ε-amino protection of lysine. Subsequent α-amino protection and rigorous purification yield a high-quality building block essential for the advancement of peptide-based therapeutics and research. The protocols and data presented in this guide offer a comprehensive framework for the successful production of this compound in a laboratory setting.

References

Spectroscopic and Methodological Profile of Boc-D-Lys(Z)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and relevant experimental protocols for the protected amino acid Boc-D-Lys(Z)-OH (Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine). This compound is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics, standardized protocols for data acquisition, and a workflow for its application in peptide synthesis.

Spectroscopic Data

The spectroscopic data for this compound is fundamental for its characterization and quality control. While comprehensive, high-resolution spectral datasets are not always publicly accessible, the following tables summarize the available and expected spectroscopic information. It is important to note that the spectroscopic data for the D- and L-isomers (Boc-L-Lys(Z)-OH) are expected to be identical. The data presented here is for the L-isomer, obtained from available sources.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following data was reported for a 400 MHz spectrum of Boc-L-Lys(Z)-OH in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.6 | s | -COOH |

| 7.55 | d | NH (α-Boc) |

| 7.36 | m | Aromatic (Z-group) |

| 7.33 | m | Aromatic (Z-group) |

| 6.78 | t | NH (ε-Z) |

| 5.03 | s | -CH₂- (Z-group) |

| 3.91 | m | α-CH |

| 2.89 | q | ε-CH₂ |

| 1.66 | m | β-CH₂ |

| 1.57 | m | δ-CH₂ |

| 1.37 | s | -C(CH₃)₃ (Boc) |

| 1.29 | m | γ-CH₂ |

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet

¹³C NMR Data

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| -COOH | 173-176 |

| C=O (Boc) | 155-157 |

| C=O (Z) | 156-158 |

| Aromatic (Z-group) | 127-138 |

| -C(CH₃)₃ (Boc) | 78-80 |

| -CH₂- (Z-group) | 65-67 |

| α-CH | 53-56 |

| ε-CH₂ | 39-42 |

| Lysine side chain (-CH₂-) | 22-32 |

| -C(CH₃)₃ (Boc) | 28-29 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a detailed peak list for this compound is not publicly available, the characteristic absorption bands for its key functional groups are well-established.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | N-H | Amide N-H stretching |

| 3000-2850 | C-H | Alkane C-H stretching |

| ~1700 | C=O | Carbonyl stretching (acid and carbamates) |

| ~1520 | N-H | Amide II N-H bending |

| ~1250 | C-O | C-O stretching (carbamates) |

| ~740 and ~700 | C-H | Aromatic C-H bending (monosubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).

3. ¹³C NMR Data Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Temperature: 298 K.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

Application in Peptide Synthesis: A Workflow

This compound is a key reagent in solid-phase peptide synthesis (SPPS), where the orthogonal protecting groups (acid-labile Boc and hydrogenolysis-labile Z) allow for selective deprotection and chain elongation. The following diagram illustrates a typical workflow for the incorporation of a this compound residue into a peptide chain.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-D-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Boc-D-Lys(Z)-OH in solid-phase peptide synthesis (SPPS). This protected amino acid is a critical building block for the synthesis of peptides containing D-lysine, which can confer unique biological properties such as enhanced proteolytic stability and altered receptor affinity. The orthogonal protection strategy, with the acid-labile Boc group on the α-amine and the hydrogenolysis- or strong acid-labile Z group on the ε-amine, allows for selective deprotection and modification of the lysine side chain.

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on optimized reaction conditions. Below is a summary of typical quantitative data obtained during Boc-SPPS.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | Monitored by qualitative ninhydrin test. Incomplete couplings may require a second coupling step. |

| Crude Peptide Purity | 60-85% | Dependent on peptide length and sequence complexity. Determined by RP-HPLC. |

| Final Yield | 10-40% | Based on the initial resin loading. Highly dependent on the number of amino acids and purification losses. |

Note: The values presented are typical for Boc-SPPS and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Experimental Protocols

Detailed methodologies for the key steps in SPPS using this compound are provided below. These protocols are based on standard Boc-SPPS procedures and are suitable for manual or automated peptide synthesis.

Protocol 1: Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours, followed by a solvent exchange to dimethylformamide (DMF).

-

First Amino Acid Attachment (for Merrifield Resin):

-

Dissolve Boc-amino acid (4 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add cesium carbonate (Cs₂CO₃) (2 equivalents) and stir at room temperature for 1 hour.

-

Filter the solution to remove excess Cs₂CO₃.

-

Add the Boc-amino acid cesium salt solution to the swollen resin.

-

Heat the reaction mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, methanol, and DCM, and dry under vacuum.

-

Protocol 2: Peptide Chain Elongation (One Cycle)

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.

-

Wash with DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling (this compound or other Boc-amino acids):

-

Pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete coupling, while a blue/purple color signifies an incomplete reaction, requiring a second coupling.

-

-

Washing:

-

Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Protocol 3: Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Z-group from the D-lysine residue.

-

N-terminal Boc Deprotection: Remove the final Boc group using the procedure described in Protocol 2, Step 1.

-

Resin Drying: Wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.

-

HF Cleavage (Standard Method for Z-group removal):

-

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

-

Transfer the dried peptide-resin to the HF reaction vessel.

-

Add a scavenger cocktail, typically anisole (10% v/v), to protect sensitive residues from side reactions.

-

Cool the vessel in a dry ice/acetone bath.

-

Condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

Alternative Cleavage (TFMSA): Trifluoromethanesulfonic acid (TFMSA) can be used as a less hazardous alternative to HF for cleaving peptides from the resin and removing the Z-group.

-

Peptide Precipitation and Washing:

-

Triturate the resin residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleavage by-products.

-

-

Peptide Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Filter to remove the resin beads.

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

-

Purification and Analysis:

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Visualizations

Experimental Workflow for SPPS of a D-Amino Acid Containing Peptide

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound and its subsequent purification and analysis.

Signaling Pathway Modulation by a Synthetic D-Amino Acid Peptide

Peptides containing D-amino acids, such as those synthesized using this compound, can be designed to interact with and modulate specific cellular signaling pathways. For example, a synthetic D-amino acid peptide, HYD1, has been shown to inhibit tumor cell migration by targeting integrin signaling.[1] The diagram below depicts a simplified model of this interaction.

References

Application Notes and Protocols for Coupling Boc-D-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling agent for the incorporation of Nα-Boc-D-Lys(Z)-OH into peptide sequences. The choice of coupling reagent is a critical factor that significantly influences reaction efficiency, yield, and the stereochemical integrity of the final peptide. This document offers a comparative analysis of commonly used coupling reagents, detailed experimental protocols for both solid-phase and solution-phase synthesis, and visual workflows to aid in experimental design.

Introduction to Boc-D-Lys(Z)-OH in Peptide Synthesis

Nα-Boc-D-Lys(Z)-OH is a crucial building block in the synthesis of peptides containing a D-lysine residue. The tert-butyloxycarbonyl (Boc) group on the alpha-amine provides temporary protection that is readily removed under acidic conditions, while the benzyloxycarbonyl (Z) group offers orthogonal protection for the epsilon-amine of the lysine side chain. This orthogonal protection scheme is essential for the synthesis of complex peptides and for the site-specific modification of the lysine side chain.

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the chosen coupling agent. The ideal reagent should facilitate rapid and complete amide bond formation with minimal risk of racemization or other side reactions.

Comparison of Recommended Coupling Agents

The selection of a coupling agent should be based on a balance of reactivity, efficiency in preventing racemization, and compatibility with the overall synthetic strategy. Below is a summary of commonly used coupling agents for this compound, with performance data collated from various studies. It is important to note that yields can be sequence-dependent.

| Coupling Reagent/Method | Class | Typical Yield (%) | Racemization Risk | Key Advantages & Considerations |

| HATU | Uronium/Aminium Salt | >95[1] | Very Low | Highly efficient and fast-reacting, even for sterically hindered couplings.[2][3] Preferred for rapid protocols.[2] |

| HBTU | Uronium/Aminium Salt | ~95[4] | Low | Very efficient and widely used coupling reagent.[3] |

| PyBOP | Phosphonium Salt | >90[5] | Low | Byproducts are generally less hazardous than those of BOP.[5] Rapid reaction times. |

| DCC/HOBt | Carbodiimide | 85-95[1] | Low to Moderate | Cost-effective. The dicyclohexylurea (DCU) byproduct is insoluble and easily removed in solution-phase synthesis.[6] Requires longer reaction times. |

| DIC/HOBt | Carbodiimide | 85-95[5] | Low to Moderate | A classic and cost-effective method.[5] Diisopropylurea (DIU) byproduct is more soluble than DCU, making it suitable for solid-phase synthesis. |

Experimental Protocols

Detailed methodologies are provided below for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol describes a standard procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Resin with a free N-terminal amine (e.g., pre-swollen Merrifield or PAM resin)

-

20% Piperidine in DMF (for Fmoc deprotection if applicable) or 50% TFA in DCM (for Boc deprotection)

Procedure:

-

Resin Preparation:

-

If starting with a protected resin, perform the appropriate deprotection step to expose the N-terminal amine. For a Boc-protected amine, treat the resin with 50% TFA in DCM for 30 minutes.[7]

-

Wash the deprotected resin thoroughly with DCM (3x), followed by DMF (3x).

-

Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes).

-

Wash the resin again with DMF (3x).

-

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to the resin loading) and HBTU (1.95 equivalents) in DMF.

-

Add DIPEA (3.0 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the prepared resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Washing and Monitoring:

-

Filter the resin and wash it thoroughly with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.[8] A yellow color indicates a successful coupling (no free primary amine). If the test is positive (blue/purple), the coupling step should be repeated.

-

-

Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

-

Protocol 2: Solution-Phase Peptide Synthesis using DCC/HOBt

This protocol outlines the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid or peptide ester hydrochloride salt (e.g., H-Gly-OMe·HCl)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

N-Methylmorpholine (NMM) or DIPEA

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Amino Component:

-

Dissolve the amino acid or peptide ester hydrochloride salt (1.0 equivalent) in DCM.

-

Add NMM or DIPEA (1.0 equivalent) and stir for 10-15 minutes at room temperature to obtain the free base.

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will start to form.[6]

-

Stir the activation mixture at 0 °C for 30 minutes.

-

-

Coupling Reaction:

-

Add the prepared free base of the amino component to the activation mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

-